6S-Hydroxy-Palonosetron

Übersicht

Wissenschaftliche Forschungsanwendungen

6S-Hydroxy-Palonosetron has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of Palonosetron.

Biology: The compound is studied for its biological activity and potential therapeutic effects.

Medicine: Research focuses on its role in preventing chemotherapy-induced nausea and vomiting.

Industry: It is used in the pharmaceutical industry for the development of antiemetic drugs.

Wirkmechanismus

Target of Action

6S-Hydroxy-palonosetron, also known as Unii-G5GT4PN0X7 or UNII-G5GT4PN0X7, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .

Mode of Action

The antiemetic activity of this compound is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter involved in triggering nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of palonosetron, the parent compound of this compound, have been studied. After administration, plasma palonosetron concentrations reached maximum values at 3-5 hours . The plasma elimination half-life for palonosetron was approximately 40-50 hours . These properties suggest that this compound may have similar pharmacokinetic characteristics, contributing to its bioavailability and efficacy.

Result of Action

The primary result of this compound’s action is the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is particularly effective in controlling delayed CINV, which appears more than 24 hours after the first dose of a course of chemotherapy .

Biochemische Analyse

Biochemical Properties

6S-Hydroxy-palonosetron is involved in biochemical reactions as a metabolite of Palonosetron . It interacts with the 5-HT3 receptors, which are proteins located in the central nervous system and gastrointestinal tract . The nature of these interactions involves the binding of this compound to these receptors, inhibiting their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in preventing chemotherapy-induced nausea and vomiting . It influences cell function by blocking the action of serotonin, a neurotransmitter involved in the initiation of nausea and vomiting, at the 5-HT3 receptors .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the 5-HT3 receptors . It binds tightly in a conformation of minimum energy . This binding interaction inhibits the function of the 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the context of its use in preventing chemotherapy-induced nausea and vomiting . It has been found to be well-tolerated, with no dose–response effect evident for the incidence or intensity of adverse events .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The lowest effective doses of Palonosetron, from which this compound is derived, have been identified as 3 and 10 µg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways of Palonosetron . It is metabolized via CYP enzymes to relatively inactive metabolites . The enzymes involved in its metabolism include CYP1A2, 2D6, and 3A4 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to that of Palonosetron, given that it is a metabolite of this compound . Specific details regarding its transporters or binding proteins, and effects on its localization or accumulation are not currently available.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its role as a metabolite of Palonosetron and the latter’s mechanism of action, it is likely that this compound may be found in areas where 5-HT3 receptors are present, such as the central nervous system and gastrointestinal tract .

Vorbereitungsmethoden

The synthesis of 6S-Hydroxy-Palonosetron involves several steps, starting from the parent compound, Palonosetron. The synthetic route typically includes hydroxylation reactions under specific conditions to introduce the hydroxyl group at the 6S position

Analyse Chemischer Reaktionen

6S-Hydroxy-Palonosetron undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

6S-Hydroxy-Palonosetron is unique compared to other similar compounds due to its specific hydroxylation at the 6S position. Similar compounds include:

Palonosetron: The parent compound without the hydroxyl group.

Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Ondansetron: A widely used antiemetic drug with a similar mechanism of action.

These compounds share similar therapeutic uses but differ in their chemical structures and specific receptor interactions.

Biologische Aktivität

Overview

(6S)-Hydroxy (S,S)-Palonosetron is a metabolite of the antiemetic drug Palonosetron, which is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and pharmacological profile. This article provides a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors:

(6S)-Hydroxy (S,S)-Palonosetron acts primarily as a selective antagonist of the serotonin 5-HT3 receptors. This antagonistic action inhibits the emetogenic signals that trigger nausea and vomiting, particularly in patients undergoing chemotherapy .

Pharmacodynamics:

The compound's effectiveness in blocking 5-HT3 receptors contributes to its role in mitigating CINV. The binding affinity of (6S)-Hydroxy (S,S)-Palonosetron is significantly lower than that of its parent compound, Palonosetron, which has a high binding affinity and prolonged action due to its unique pharmacokinetic properties .

Pharmacokinetics

Metabolism:

Approximately 50% of Palonosetron is metabolized into two primary metabolites: N-oxide-palonosetron and (6S)-hydroxy-palonosetron. Both metabolites exhibit less than 1% of the receptor antagonist activity compared to Palonosetron itself .

Elimination Half-Life:

Palonosetron has a half-life of about 40 hours, allowing for extended therapeutic effects. The pharmacokinetic parameters for (6S)-Hydroxy (S,S)-Palonosetron are not significantly different between individuals with varying CYP2D6 metabolic rates .

In Vitro Studies

In vitro studies have demonstrated that (6S)-Hydroxy (S,S)-Palonosetron retains some biological activity but is substantially less effective than Palonosetron in preventing CINV. Its role appears more significant as a metabolic byproduct rather than an active therapeutic agent .

Case Studies

-

Chemotherapy-Induced Nausea and Vomiting:

- A study evaluated the effectiveness of Palonosetron in patients receiving high-emetic chemotherapy regimens. The results indicated that patients treated with Palonosetron experienced significantly lower rates of nausea and vomiting compared to those receiving traditional antiemetics like ondansetron .

- Despite (6S)-Hydroxy (S,S)-Palonosetron being present in the metabolism pathway, its contribution to antiemetic efficacy remains negligible when compared to the parent compound.

-

Pharmacogenetics:

- Variability in patient response to Palonosetron-based therapies has been linked to genetic differences in CYP2D6 metabolism. Patients identified as ultrarapid metabolizers may experience reduced efficacy due to faster clearance rates of Palonosetron and its metabolites, including (6S)-Hydroxy (S,S)-Palonosetron .

Summary Table of Biological Activity

| Parameter | (6S)-Hydroxy (S,S)-Palonosetron | Palonosetron |

|---|---|---|

| Mechanism of Action | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |

| Metabolite Activity | <1% efficacy | High efficacy |

| Half-Life | Not well-defined | ~40 hours |

| Primary Metabolism Pathway | CYP2D6 | CYP2D6, CYP3A4, CYP1A2 |

| Clinical Use | None recognized | CINV prevention |

Eigenschaften

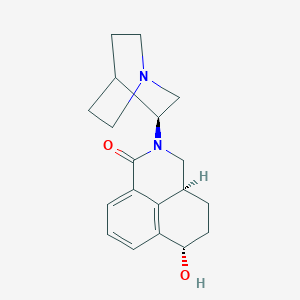

IUPAC Name |

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-XYPHTWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848074-08-8 | |

| Record name | 6S-Hydroxy-palonosetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6S-HYDROXY-PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.